molecular formula C11H16N4OS B14571946 Pyrazinecarbothioamide, N-(hydroxymethyl)-6-(1-piperidinyl)- CAS No. 61689-82-5

Pyrazinecarbothioamide, N-(hydroxymethyl)-6-(1-piperidinyl)-

Cat. No.: B14571946
CAS No.: 61689-82-5
M. Wt: 252.34 g/mol
InChI Key: BXULCRONGDTFTO-UHFFFAOYSA-N
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Description

Pyrazinecarbothioamide, N-(hydroxymethyl)-6-(1-piperidinyl)- is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazine ring, a carbothioamide group, and a piperidinyl substituent, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrazinecarbothioamide, N-(hydroxymethyl)-6-(1-piperidinyl)- typically involves multi-step organic reactions. One common method includes the reaction of pyrazine derivatives with thioamide precursors under controlled conditions. The hydroxymethyl group can be introduced through a hydroxymethylation reaction, while the piperidinyl group is added via nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process and reduce costs .

Chemical Reactions Analysis

Types of Reactions

Pyrazinecarbothioamide, N-(hydroxymethyl)-6-(1-piperidinyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions often involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products

Major products formed from these reactions include various substituted pyrazine derivatives, sulfoxides, sulfones, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Pyrazinecarbothioamide, N-(hydroxymethyl)-6-(1-piperidinyl)- has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Pyrazinecarbothioamide, N-(hydroxymethyl)-6-(1-piperidinyl)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular processes. The compound’s structure allows it to bind to active sites of enzymes, thereby modulating their activity and affecting downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazine derivatives and thioamide-containing molecules, such as:

  • Pyrazinecarboxamide
  • Pyrazinecarbothioamide
  • N-(hydroxymethyl)-6-(1-piperidinyl)pyrazine

Uniqueness

What sets Pyrazinecarbothioamide, N-(hydroxymethyl)-6-(1-piperidinyl)- apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry .

Properties

CAS No.

61689-82-5

Molecular Formula

C11H16N4OS

Molecular Weight

252.34 g/mol

IUPAC Name

N-(hydroxymethyl)-6-piperidin-1-ylpyrazine-2-carbothioamide

InChI

InChI=1S/C11H16N4OS/c16-8-13-11(17)9-6-12-7-10(14-9)15-4-2-1-3-5-15/h6-7,16H,1-5,8H2,(H,13,17)

InChI Key

BXULCRONGDTFTO-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC(=CN=C2)C(=S)NCO

Origin of Product

United States

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